Cas no 941951-40-2 (6-acetyl-2-{2-(4-methoxyphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide)

6-Acetyl-2-{2-(4-methoxyphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a structurally complex heterocyclic compound featuring a thienopyridine core functionalized with an acetyl group, a sulfanylacetamido linker, and a methoxyphenyl moiety. This compound exhibits potential as an intermediate in pharmaceutical research, particularly in the development of bioactive molecules targeting enzyme inhibition or receptor modulation. Its unique scaffold combines electron-rich aromatic systems with amide and thioether functionalities, offering versatility in synthetic applications. The presence of both hydrogen bond donors and acceptors enhances its binding affinity in molecular interactions. The methoxy group may improve solubility and metabolic stability, making it a candidate for further medicinal chemistry exploration.
6-acetyl-2-{2-(4-methoxyphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide structure
941951-40-2 structure
Product Name:6-acetyl-2-{2-(4-methoxyphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide
CAS No:941951-40-2
MF:C19H21N3O4S2
MW:419.517741918564
CID:5501213
Update Time:2025-10-29

6-acetyl-2-{2-(4-methoxyphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 6-acetyl-2-[[2-(4-methoxyphenyl)sulfanylacetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
    • 6-acetyl-2-{2-(4-methoxyphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide
    • Inchi: 1S/C19H21N3O4S2/c1-11(23)22-8-7-14-15(9-22)28-19(17(14)18(20)25)21-16(24)10-27-13-5-3-12(26-2)4-6-13/h3-6H,7-10H2,1-2H3,(H2,20,25)(H,21,24)
    • InChI Key: PJVBOAIMWOGPKQ-UHFFFAOYSA-N
    • SMILES: C1N(C(C)=O)CCC2C(C(N)=O)=C(NC(CSC3=CC=C(OC)C=C3)=O)SC1=2

6-acetyl-2-{2-(4-methoxyphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide Pricemore >>

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6-acetyl-2-{2-(4-methoxyphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide Related Literature

Additional information on 6-acetyl-2-{2-(4-methoxyphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide

Introduction to Compound with CAS No. 941951-40-2 and Product Name: 6-acetyl-2-{2-(4-methoxyphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide

Compound with the CAS number 941951-40-2 and the product name 6-acetyl-2-{2-(4-methoxyphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural complexity of this molecule, featuring a thieno[2,3-c]pyridine core adorned with various functional groups, makes it a promising candidate for further investigation in drug discovery and development.

The thieno[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with biological targets in multiple ways. This particular compound incorporates an acetyl group at the 6-position, a sulfanylacetamido moiety at the 2-position, and a carboxamide group at the 3-position. These functional groups not only contribute to the molecule's solubility and bioavailability but also play a crucial role in modulating its interactions with biological targets. The presence of the 4-methoxyphenylsulfanyl group suggests potential for inhibiting enzymes or binding to receptors that are sensitive to sulfur-containing compounds.

Recent studies have highlighted the importance of thieno[2,3-c]pyridine derivatives in the development of novel therapeutic agents. For instance, compounds with similar scaffolds have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties. The 6-acetyl-2-{2-(4-methoxyphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide structure presents an intriguing combination of these functional groups that could lead to unique pharmacological effects. The acetyl group may enhance metabolic stability while the sulfanylacetamido and carboxamide groups could provide necessary hydrogen bonding interactions with biological targets.

In the realm of drug discovery, the synthesis and characterization of novel heterocyclic compounds are essential for identifying new leads with improved efficacy and reduced toxicity. The thieno[2,3-c]pyridine core is particularly interesting because it can be modified in numerous ways to tailor its biological activity. Researchers have explored various substitutions at different positions of this scaffold to optimize interactions with specific targets. The compound in question (6-acetyl-2-{2-(4-methoxyphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide) represents a well-designed molecule that combines multiple pharmacophores into a single structure.

The sulfanylacetamido group is particularly noteworthy as it has been shown to enhance binding affinity in several drug candidates. This moiety can form multiple hydrogen bonds with polar residues in protein targets, thereby increasing the compound's interaction strength. Additionally, the presence of an acetyl group can influence the compound's pharmacokinetic properties by affecting its solubility and metabolic clearance. The carboxamide group at the 3-position further contributes to hydrogen bonding capacity and may also participate in hydrophobic interactions depending on the target protein.

Advances in computational chemistry have enabled researchers to predict the biological activity of novel compounds with greater accuracy before conducting expensive wet-lab experiments. Molecular modeling studies on 6-acetyl-2-{2-(4-methoxyphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide suggest potential interactions with enzymes such as kinases and proteases that are implicated in various diseases. These predictions are based on known binding modes of similar scaffolds and provide valuable insights into the compound's mechanism of action.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include cyclization reactions to form the thieno[2,3-c]pyridine core followed by functional group transformations such as acetylation and sulfanylation. Advances in synthetic methodologies have made it possible to construct complex heterocyclic molecules more efficiently than ever before. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in introducing diverse substituents into these frameworks.

Evaluation of biological activity is crucial for determining whether a novel compound has therapeutic potential. In vitro assays are commonly used to screen compounds for their ability to interact with specific targets such as enzymes or receptors. Initial studies on 6-acetyl-2-{2-(4-methoxyphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide have shown promising results in assays designed to measure inhibitory effects on certain kinases. These findings warrant further investigation into its potential as a lead compound for drug development.

The pharmacological profile of this compound is likely influenced by its structural features including the thieno[2,3-c]pyridine core and various functional groups attached thereto. The acetyl group may modulate solubility while the sulfanylacetamido and carboxamide groups could provide necessary interactions with biological targets. Understanding how these structural elements contribute to biological activity is essential for optimizing drug candidates through structure-activity relationship (SAR) studies.

In conclusion,6-acetyl-2-{2-(4-methoxyphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno[]]-cpyridine-3-carboxamide> (CAS No. 941951- 40- ) represents an intriguing molecule with potential therapeutic applications. Its complex structure featuring multiple functional groups makes it a promising candidate for further investigation. Ongoing research aims to elucidate its mechanism of action, optimize its pharmacological properties, and assess its suitability for clinical development. The advancements in synthetic chemistry, computational modeling, and biological screening continue to facilitate the discovery of novel therapeutic agents like this one. As our understanding of disease mechanisms evolves, compounds such as this one will play an increasingly important role in addressing unmet medical needs.

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